
methyl 2-((S)-morpholin-2-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((S)-morpholin-2-yl)acetate is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in various applications, including as solvents and intermediates in organic synthesis . This compound features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, making it a heterocyclic compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-((S)-morpholin-2-yl)acetate typically involves the esterification of 2-((S)-morpholin-2-yl)acetic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:
2-((S)-morpholin-2-yl)acetic acid+methanolacid catalystmethyl 2-((S)-morpholin-2-yl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like sulfuric acid or p-toluenesulfonic acid is common in these processes .
化学反应分析
Types of Reactions
Methyl 2-((S)-morpholin-2-yl)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield 2-((S)-morpholin-2-yl)acetic acid and methanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: 2-((S)-morpholin-2-yl)acetic acid and methanol.
Reduction: 2-((S)-morpholin-2-yl)ethanol.
Substitution: Various substituted morpholine derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-((S)-morpholin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of prodrugs that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
作用机制
The mechanism of action of methyl 2-((S)-morpholin-2-yl)acetate largely depends on its application. In biological systems, it may act as a prodrug, undergoing hydrolysis to release the active compound, 2-((S)-morpholin-2-yl)acetic acid. This active compound can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets would vary based on the specific application and the biological context .
相似化合物的比较
Similar Compounds
Methyl acetate: A simple ester with a similar structure but lacks the morpholine ring.
Ethyl 2-((S)-morpholin-2-yl)acetate: Similar structure but with an ethyl group instead of a methyl group.
Methyl 2-((S)-pyrrolidin-2-yl)acetate: Similar structure but with a pyrrolidine ring instead of a morpholine ring
Uniqueness
Methyl 2-((S)-morpholin-2-yl)acetate is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and industrial applications.
属性
分子式 |
C7H13NO3 |
|---|---|
分子量 |
159.18 g/mol |
IUPAC 名称 |
methyl 2-[(2S)-morpholin-2-yl]acetate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)4-6-5-8-2-3-11-6/h6,8H,2-5H2,1H3/t6-/m0/s1 |
InChI 键 |
PVCYXJXAUBLSJG-LURJTMIESA-N |
手性 SMILES |
COC(=O)C[C@H]1CNCCO1 |
规范 SMILES |
COC(=O)CC1CNCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


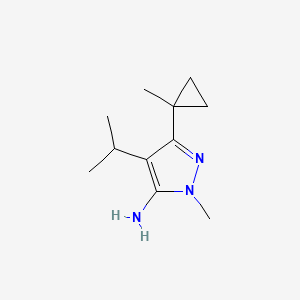
![1-[3-Methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B13069936.png)

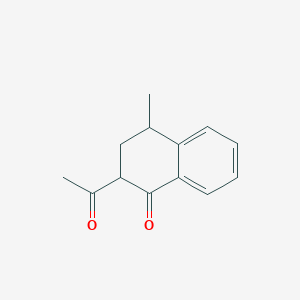
![Ethyl 1,3-dioxolo[4,5-b]pyridine-6-carboxylate](/img/structure/B13069947.png)

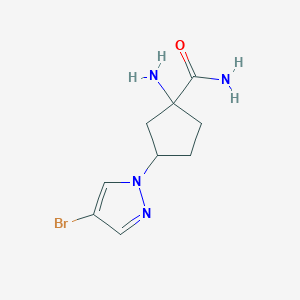


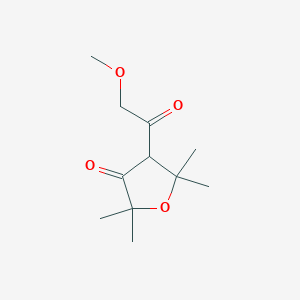
![1-Fluoro-2-{[(2-iodocyclopentyl)oxy]methyl}benzene](/img/structure/B13069984.png)
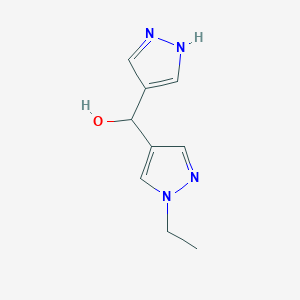
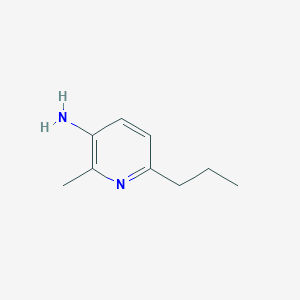
![3,4,5,10-Tetrahydro-1h-2,5-methanoazepino[3,4-b]indole](/img/structure/B13070022.png)
